Laccaic acid B

Descripción general

Descripción

Laccaic acid B is one of the five anthraquinone derivatives found in the red shellac obtained from the insect Kerria lacca. This compound is primarily used as a natural dye and has been utilized for centuries in various applications, including textile dyeing and food coloring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of laccaic acid B involves the extraction of lac dye from the resin secreted by Kerria lacca. The process typically includes grinding and washing the raw lac to remove impurities, followed by drying and hot filtration to obtain the pure resin .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The resin is processed into various value-added forms depending on the industrial application. The dye is extracted using solvents and purified through techniques such as precipitation and solvent extraction .

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

Laccaic acid B reacts with alkaline agents like Na₂CO₃ or NaOH to form water-soluble sodium salts. This reaction is critical during lac dye extraction and purification processes .

Reaction:

-

Key Observations :

Esterification of Carboxylic Acid Groups

Methylation of this compound’s carboxylic acid groups using methanol under acidic or basic conditions yields methyl esters, altering solubility and stability .

Reaction:

-

Spectroscopic Evidence :

Metal Chelation and Complex Formation

This compound forms coordination complexes with divalent cations (e.g., Ca²⁺, Al³⁺), critical for its application as a lake pigment .

Reaction:

-

Properties :

Antioxidant Activity via Radical Scavenging

This compound exhibits DPPH radical scavenging activity, attributed to its hydroxyl groups donating hydrogen atoms .

Key Data :

| Assay | Result (EC₅₀) | Comparison to Controls |

|---|---|---|

| DPPH scavenging | 0.38 mg/mL | Lower than BHT, higher than ascorbic acid |

| Lipid peroxidation | 29.9% inhibition | Less effective than aluminum lake form |

-

Mechanism :

DNA Interaction and Methyltransferase Inhibition

While laccaic acid A is a known DNA methyltransferase (Dnmt1) inhibitor, this compound’s structural similarity suggests potential competitive binding to DNA or enzymes .

-

Structural Basis :

Hydrolysis and Stability

This compound undergoes hydrolysis under elevated temperatures or alkaline conditions, leading to structural degradation .

Conditions :

Analytical Identification via Chromatography and Spectroscopy

Biological Interactions

Aplicaciones Científicas De Investigación

Anticancer Activity

Laccaic acid B has shown potential as an anticancer agent. Studies indicate that it possesses structural similarities to Adriamycin, a well-known chemotherapeutic drug.

- In Vitro Studies : Research demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SiHa (cervical cancer) cells. The methanolic fraction containing this compound was particularly effective, with a growth inhibition concentration (GI50) of less than 10 µg/mL, comparable to Adriamycin .

- Mechanism of Action : The anticancer effects are believed to be mediated through intercalative binding with DNA, disrupting cancer cell viability. This mechanism highlights the potential of this compound in developing novel anticancer therapies .

Food Coloring Agent

This compound is primarily recognized for its application as a natural food colorant derived from lac dye.

- Safety Evaluation : A systematic safety evaluation established that laccaic acid does not exhibit mutagenic or clastogenic properties and has a no-observed-adverse-effect level (NOAEL) of 500 mg/kg body weight in rat studies . This supports its use in food products without significant health risks.

- Colorant Properties : As a natural red dye, this compound is utilized in various food and beverage products, providing an alternative to synthetic colorants that may pose health concerns .

Antimicrobial Applications

The antimicrobial properties of this compound have been explored, revealing its efficacy against certain pathogens.

- Antifungal Activity : In vitro experiments indicated that methylated lac dye, which includes this compound, exhibits antifungal activity against various phytopathogenic fungi such as Alternaria solani and Curvularia lunata. This suggests potential use in agricultural practices to manage fungal diseases affecting crops .

- Antibacterial Activity : Additionally, studies have shown that this compound possesses antibacterial properties, making it a candidate for developing natural antimicrobial agents .

Analytical Applications

This compound has also been utilized in analytical chemistry for the identification and characterization of organic compounds.

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed to isolate and characterize this compound from lac dye mixtures. These techniques facilitate the study of its properties and potential applications in various fields .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of laccaic acid B involves its interaction with cellular components. The compound can bind to proteins and nucleic acids, affecting their function. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Comparación Con Compuestos Similares

- Carminic acid

- Kermesic acid

- Laccaic acid A, C, D, and E

Laccaic acid B stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.

Actividad Biológica

Laccaic acid B, a polyhydroxy anthraquinone derived from the lac dye produced by Laccifer lacca, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is structurally similar to the well-known anticancer drug Adriamycin, which suggests it may exhibit comparable biological activities. Its chemical structure is characterized by multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

In Vitro Studies

Recent studies have focused on the anticancer potential of this compound through various in vitro assays. One significant study utilized the Sulforhodamine B (SRB) assay to evaluate the antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and SiHa (cervical cancer). The results indicated that:

- Methanolic Extract : Showed promising inhibitory action with a GI50 value of less than 10 µg/mL, comparable to Adriamycin.

- Isolation of Compounds : this compound was isolated alongside laccaic acid D, with both compounds characterized using advanced techniques such as NMR and mass spectrometry .

Table 1: Anticancer Activity of this compound

| Cell Line | Extract Type | GI50 (µg/mL) | Comparison |

|---|---|---|---|

| MDA-MB-231 | Methanol | <10 | Adriamycin |

| SiHa | Methanol | <10 | Adriamycin |

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. A recent study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed:

- Antimicrobial Efficacy : The methanolic extract demonstrated notable activity against gram-positive bacteria at high concentrations (1000 µg/mL), while chloroform and aqueous extracts showed minimal effects.

- Mechanism of Action : The compound acts as a competitive inhibitor of DNA methyltransferase I, altering gene expression in treated cells .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Extract Type | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Methanol | 15 |

| Escherichia coli | Methanol | 12 |

| Chloroform Extract | N/A | No significant activity |

| Aqueous Extract | N/A | No significant activity |

Toxicological Studies

Safety evaluations are crucial for understanding the potential therapeutic use of this compound. A systematic study conducted on Sprague-Dawley rats established an oral LD50 greater than 5000 mg/kg body weight. No adverse effects were observed in various toxicity parameters during acute and subacute studies .

Case Studies and Applications

- Case Study on Anticancer Effects : In a controlled laboratory setting, this compound was tested against human cancer cell lines, demonstrating a significant reduction in cell viability, supporting its potential as an anticancer agent.

- Application in Food Industry : Due to its antioxidant properties, this compound is being explored as a natural food colorant with health benefits, further diversifying its application beyond traditional uses.

Propiedades

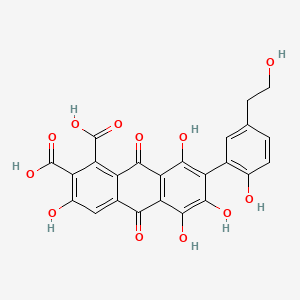

IUPAC Name |

3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O12/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLPXKYBBOURAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169319 | |

| Record name | Laccaic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-00-2 | |

| Record name | Laccaic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laccaic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laccaic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.